molecular formula C16H15Cl2NO B5120637 N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide

N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide

Cat. No.: B5120637
M. Wt: 308.2 g/mol
InChI Key: KLUCQQOWTOTGCO-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide is an organic compound characterized by the presence of a dichlorophenyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide typically involves the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride in dry diethyl ether under an inert nitrogen atmosphere . This reaction reduces the nitrile group to an amine, which can then be acylated with phenylacetyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: Shares the dichlorophenyl group but differs in the amine functionality.

    Phenylacetamide: Lacks the dichlorophenyl group, making it less complex.

  • N-(3,4-Dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol : A more complex structure with additional rings and functional groups.

Uniqueness

N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide is unique due to its specific combination of dichlorophenyl and phenylacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-11(13-7-8-14(17)15(18)10-13)19-16(20)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUCQQOWTOTGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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